molecular formula C8H10N2O2 B111592 (S)-3-Amino-3-(pyridin-3-yl)propanoic acid CAS No. 129043-04-5

(S)-3-Amino-3-(pyridin-3-yl)propanoic acid

Cat. No.: B111592
CAS No.: 129043-04-5
M. Wt: 166.18 g/mol
InChI Key: QOTCEJINJFHMLO-ZETCQYMHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(pyridin-3-yl)propanoic acid typically involves the use of starting materials such as pyridine derivatives and amino acids. One common method involves the reaction of 3-bromopyridine with a suitable alanine derivative under specific conditions to introduce the pyridine ring into the amino acid structure. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. This can include the use of catalytic processes and optimized reaction conditions to increase yield and purity. For example, the use of magnesium oxide nanoparticles as a catalyst has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(pyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of functionalized amino acids .

Scientific Research Applications

(S)-3-Amino-3-(pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological activities, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Pyridinyl)propanoic acid: Similar structure but with the pyridine ring at a different position.

    2-Amino-3-(pyridin-2-yl)propanoic acid: Another isomer with the amino group at a different position.

    3-Pyridinepropionic acid: Lacks the amino group, making it structurally simpler.

Uniqueness

(S)-3-Amino-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the pyridine ring and the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3S)-3-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTCEJINJFHMLO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid
Reactant of Route 2
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid
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(S)-3-Amino-3-(pyridin-3-yl)propanoic acid
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(S)-3-Amino-3-(pyridin-3-yl)propanoic acid
Reactant of Route 5
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid
Reactant of Route 6
(S)-3-Amino-3-(pyridin-3-yl)propanoic acid

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